molecular formula C19H18N2O2 B12461304 ethyl 4-{[(E)-(2-methyl-1H-indol-3-yl)methylidene]amino}benzoate

ethyl 4-{[(E)-(2-methyl-1H-indol-3-yl)methylidene]amino}benzoate

Katalognummer: B12461304
Molekulargewicht: 306.4 g/mol
InChI-Schlüssel: TUSQOWPVBYKRHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHYL 4-[(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]BENZOATE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]BENZOATE typically involves the condensation of 2-methyl-1H-indole-3-carbaldehyde with ethyl 4-aminobenzoate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

ETHYL 4-[(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

ETHYL 4-[(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ETHYL 4-[(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes, leading to antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ETHYL 4-[(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]BENZOATE: is similar to other indole derivatives such as:

Uniqueness

The uniqueness of ETHYL 4-[(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]BENZOATE lies in its specific structure, which combines the indole ring with a benzoate ester. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Eigenschaften

Molekularformel

C19H18N2O2

Molekulargewicht

306.4 g/mol

IUPAC-Name

ethyl 4-[(2-methyl-1H-indol-3-yl)methylideneamino]benzoate

InChI

InChI=1S/C19H18N2O2/c1-3-23-19(22)14-8-10-15(11-9-14)20-12-17-13(2)21-18-7-5-4-6-16(17)18/h4-12,21H,3H2,1-2H3

InChI-Schlüssel

TUSQOWPVBYKRHM-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=C(NC3=CC=CC=C32)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.